Ethyl (e)-3-(4-phenoxyphenyl)acrylate

Description

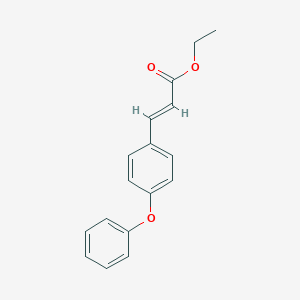

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(4-phenoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-2-19-17(18)13-10-14-8-11-16(12-9-14)20-15-6-4-3-5-7-15/h3-13H,2H2,1H3/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDOUGMRFQWZBH-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl (E)-3-(4-phenoxyphenyl)acrylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl (e)-3-(4-phenoxyphenyl)acrylate, a molecule of interest in medicinal chemistry and materials science. This document delves into the strategic considerations behind viable synthetic pathways, offering detailed experimental protocols for its preparation via the Wittig reaction and the Mizoroki-Heck reaction. Furthermore, a thorough guide to the structural elucidation and purity assessment of the target compound is presented, encompassing nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended to serve as a practical resource for researchers engaged in the synthesis and application of novel acrylate derivatives.

Introduction: The Significance of the Phenoxyphenyl Acrylate Scaffold

The 4-phenoxyphenyl acrylate moiety is a key structural motif found in a variety of biologically active compounds and functional materials. The combination of the flexible ether linkage, the rigid aromatic systems, and the reactive acrylate group imparts unique physicochemical properties to these molecules. In the realm of drug discovery, derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The α,β-unsaturated carbonyl system of the acrylate can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, a mechanism often exploited in the design of targeted therapies. From a materials science perspective, these compounds are valuable precursors for the synthesis of polymers with specialized optical and thermal properties.

This guide will focus on this compound, providing a detailed roadmap for its synthesis and comprehensive characterization, thereby enabling its further exploration in various scientific disciplines.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several established carbon-carbon bond-forming reactions. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and stereochemical considerations. The exclusive formation of the thermodynamically more stable (E)-isomer is a key objective in the synthesis of this class of compounds. This guide will focus on two of the most robust and widely employed methods: the Wittig reaction and the Mizoroki-Heck reaction.

The Wittig Reaction: A Classic Approach to Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[1][2] For the synthesis of this compound, this involves the reaction of 4-phenoxybenzaldehyde with ethyl (triphenylphosphoranylidene)acetate. The use of a stabilized ylide in this reaction strongly favors the formation of the (E)-alkene, which is a significant advantage for this synthetic approach.[2]

Diagram of the Wittig Reaction Workflow

Caption: Workflow of the Wittig reaction for the synthesis of this compound.

Experimental Protocol: Wittig Reaction

This protocol is a representative procedure adapted from established methodologies for similar substrates.[3]

-

Preparation of the Ylide (if not commercially available): In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.1 eq) and the desired solvent (e.g., anhydrous THF). Cool the solution to 0 °C in an ice bath. Add ethyl bromoacetate (1.0 eq) dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. The resulting phosphonium salt can be isolated by filtration, washed with cold diethyl ether, and dried under vacuum. To generate the ylide, suspend the phosphonium salt in anhydrous THF and add a strong base such as n-butyllithium (1.0 eq) at 0 °C. The characteristic orange-red color of the ylide should appear.

-

Reaction with Aldehyde: To the freshly prepared ylide solution at 0 °C, add a solution of 4-phenoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.[4][5]

The Mizoroki-Heck Reaction: A Palladium-Catalyzed Cross-Coupling

The Mizoroki-Heck reaction is a powerful method for the formation of substituted alkenes through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[6] For the synthesis of this compound, this would involve the coupling of a 4-halophenoxybenzene (e.g., 4-bromophenoxybenzene or 4-iodophenoxybenzene) with ethyl acrylate. This reaction typically requires a palladium catalyst, a phosphine ligand, and a base.[7]

Diagram of the Mizoroki-Heck Reaction Workflow

Sources

- 1. Ethyl (triphenylphosphanylidene)acetate - Enamine [enamine.net]

- 2. asianpubs.org [asianpubs.org]

- 3. www1.udel.edu [www1.udel.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 6. Ethyl 3-(4-hydroxyphenoxy)-2-(4-methoxyphenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

A Technical Guide to the Spectroscopic Characterization of Ethyl (E)-3-(4-phenoxyphenyl)acrylate

This guide provides an in-depth analysis of the spectroscopic data for Ethyl (E)-3-(4-phenoxyphenyl)acrylate, a molecule of interest in materials science and as a potential scaffold in medicinal chemistry. A comprehensive understanding of its structural features through spectroscopic analysis is paramount for its application and development. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features. The protocols for data acquisition are also outlined to ensure reproducibility and accuracy.

Molecular Structure and Key Features

This compound possesses a well-defined structure comprising an ethyl acrylate moiety, a central phenoxy-substituted phenyl ring, and a terminal phenyl group. The "(E)" designation indicates a trans configuration across the double bond of the acrylate group, a crucial stereochemical feature influencing its physical and biological properties.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethyl group, the vinylic protons, and the aromatic protons of the two phenyl rings. The trans-coupling constant of the vinylic protons is a key diagnostic feature.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.70 | d | 1H | Vinylic H (α to phenyl) |

| ~7.50 | d | 2H | Aromatic H (ortho to acrylate) |

| ~7.40 | t | 2H | Aromatic H (meta on phenoxy) |

| ~7.20 | t | 1H | Aromatic H (para on phenoxy) |

| ~7.05 | m | 4H | Aromatic H (meta to acrylate & ortho on phenoxy) |

| ~6.45 | d | 1H | Vinylic H (β to phenyl) |

| ~4.25 | q | 2H | -OCH₂CH₃ |

| ~1.35 | t | 3H | -OCH₂CH₃ |

d = doublet, t = triplet, q = quartet, m = multiplet

The large coupling constant (typically ~16 Hz) between the two vinylic protons is characteristic of a trans-alkene, confirming the (E)-stereochemistry.[1] The chemical shifts of the aromatic protons are influenced by the electron-withdrawing acrylate group and the electron-donating phenoxy group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (Ester) |

| ~158 | Aromatic C-O (phenoxy) |

| ~156 | Aromatic C-O (acrylate side) |

| ~144 | Vinylic C (α to phenyl) |

| ~132 | Aromatic C (ipso, attached to acrylate) |

| ~130 | Aromatic C (ortho to acrylate) |

| ~129 | Aromatic C (meta on phenoxy) |

| ~124 | Aromatic C (para on phenoxy) |

| ~120 | Aromatic C (ortho on phenoxy) |

| ~119 | Aromatic C (meta to acrylate) |

| ~118 | Vinylic C (β to phenyl) |

| ~61 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

The downfield chemical shift of the carbonyl carbon is characteristic of an α,β-unsaturated ester. The chemical shifts of the aromatic carbons are influenced by the substituents, providing a detailed map of the molecule's electronic structure.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition.

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Place the NMR tube in the spectrometer. Perform standard shimming procedures to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1715 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1630 | Medium | C=C stretch (alkene) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ether, aryl-O) |

| ~1170 | Strong | C-O stretch (ester) |

| ~980 | Strong | =C-H bend (trans-alkene) |

The strong absorption around 1715 cm⁻¹ is a clear indication of the conjugated ester carbonyl group. The presence of a strong band around 1250 cm⁻¹ is characteristic of the aryl ether linkage. The out-of-plane bending vibration for the trans-alkene at ~980 cm⁻¹ is another key diagnostic peak.

Experimental Protocol for IR Data Acquisition (ATR)

Caption: Workflow for ATR-FTIR data acquisition.

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum to subtract atmospheric and instrument interferences.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z 268, corresponding to the molecular formula C₁₇H₁₆O₃.

-

Key Fragments:

-

m/z 223: Loss of the ethoxy group (-OC₂H₅).

-

m/z 195: Loss of the ethyl ester group (-COOC₂H₅).

-

m/z 165: Fragmentation of the phenoxy-phenyl moiety.

-

m/z 77: Phenyl cation (C₆H₅⁺).

-

The fragmentation pattern will be influenced by the stability of the resulting carbocations and radical cations. The presence of the ether linkage and the ester group will lead to characteristic cleavage patterns.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)

Caption: Workflow for GC-MS data acquisition.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC-MS Setup: Set up the gas chromatograph (GC) with an appropriate column and temperature program to ensure good separation and peak shape. Set the mass spectrometer (MS) to scan a suitable mass range (e.g., m/z 40-500).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Data Acquisition: The compound will be separated from any impurities on the GC column and then introduced into the MS for ionization and analysis.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a comprehensive structural confirmation. The predicted data, based on established spectroscopic principles and comparison with analogous compounds, offers a reliable reference for researchers working with this molecule. The detailed experimental protocols outlined in this guide are designed to ensure the acquisition of high-quality, reproducible data, which is fundamental for scientific integrity and the advancement of research and development in which this compound may play a role.

References

-

Organic Spectroscopy International. (2017, November 20). Ethyl(E)-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]

-

Hadji-Lefaou, D., et al. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. MDPI. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Physical and chemical properties of Ethyl (e)-3-(4-phenoxyphenyl)acrylate

An In-depth Technical Guide to Ethyl (E)-3-(4-phenoxyphenyl)acrylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound (CAS No. 945414-28-8). As a specialized cinnamate ester, this compound incorporates a phenoxyphenyl moiety, which imparts unique characteristics relevant to materials science and medicinal chemistry. Notably, it serves as a key reagent in the study of enzyme inhibitors, demonstrating its utility in drug discovery and development. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental insights, data interpretation, and validated protocols to support advanced research applications.

Compound Identification and Structure

This compound is an α,β-unsaturated ester. The "(E)" designation specifies the stereochemistry of the alkene, indicating that the high-priority substituents on the double-bonded carbons are on opposite sides. The core structure consists of an ethyl acrylate backbone attached to a 4-phenoxyphenyl group. This phenoxy substituent significantly influences the molecule's electronic properties and steric profile, which in turn dictates its reactivity and biological interactions.

-

IUPAC Name: ethyl (E)-3-(4-phenoxyphenyl)prop-2-enoate[]

-

CAS Number: 945414-28-8[]

-

Molecular Formula: C₁₇H₁₆O₃[]

-

Molecular Weight: 268.31 g/mol []

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical properties of this compound are largely dictated by its significant aromatic character and the presence of a polar ester group. While experimentally determined values for properties like melting point and solubility are not widely published, reliable predictions can be made based on its structure.

| Property | Value / Description | Source |

| Molecular Weight | 268.31 g/mol | [] |

| Appearance | Expected to be a white to off-white solid or a viscous oil at room temperature. | Structural Analogy |

| Boiling Point | 393.6 ± 25.0 °C at 760 mmHg (Predicted) | [] |

| Density | 1.129 ± 0.06 g/cm³ at 20 °C (Predicted) | [] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in alcohols; and poorly soluble in water. | Structural Analogy |

| Canonical SMILES | CCOC(=O)C=CC1=CC=C(C=C1)OC2=CC=CC=C2 | [] |

| InChI Key | PWDOUGMRFQWZBH-UHFFFAOYSA-N | [] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Based on its functional groups, the following spectral characteristics are expected:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Ethyl Group: A triplet signal around 1.2-1.4 ppm (CH₃) and a quartet around 4.1-4.3 ppm (CH₂).

-

Vinyl Protons: Two doublets in the range of 6.2-6.5 ppm and 7.5-7.8 ppm. The large coupling constant (J ≈ 16 Hz) is diagnostic of the (E)-configuration.

-

Aromatic Protons: A complex series of multiplets between 6.8 and 7.6 ppm, corresponding to the protons on the two phenyl rings.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal in the range of 165-168 ppm.

-

Alkene Carbons: Signals typically found between 115 and 145 ppm.

-

Aromatic Carbons: Multiple signals in the 115-160 ppm region.

-

Ethyl Group Carbons: Signals around 14 ppm (CH₃) and 60 ppm (CH₂).

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

C=O Stretch (Ester): A strong, sharp absorbance peak around 1710-1730 cm⁻¹. The conjugation with the C=C bond shifts this to a slightly lower wavenumber.

-

C=C Stretch (Alkene): An absorbance peak around 1630-1640 cm⁻¹.[2]

-

C-O Stretch (Ester & Ether): Strong peaks in the 1100-1300 cm⁻¹ region.

-

=C-H Bending (Aromatic): Peaks in the 690-900 cm⁻¹ region, indicative of the substitution patterns on the phenyl rings.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 268. Subsequent fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅) or the ethyl group (-C₂H₅).

-

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves the formation of the acrylate double bond. Standard olefination reactions are the most effective and widely used methodologies.

Common Synthetic Routes:

-

Wittig or Horner-Wadsworth-Emmons (HWE) Reaction: This is the most reliable method for stereoselectively forming the (E)-alkene. The synthesis involves the reaction of 4-phenoxybenzaldehyde with a phosphonate ylide, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). The HWE reaction is particularly favored in industrial and laboratory settings due to its high yield and the ease of removal of the water-soluble phosphate byproduct.

-

Knoevenagel Condensation: This reaction involves the condensation of 4-phenoxybenzaldehyde with a compound containing an active methylene group, such as ethyl cyanoacetate, followed by further chemical modification.[3] While effective, it may require more steps than an HWE reaction to arrive at the target molecule.

-

Heck Coupling: A palladium-catalyzed cross-coupling reaction between 4-phenoxyphenyl halide and ethyl acrylate could also yield the desired product. However, this method can be more expensive due to the cost of the palladium catalyst.

Chemical Reactivity: The reactivity of the molecule is centered around the α,β-unsaturated ester moiety.

-

Michael Addition: The β-carbon of the acrylate is electrophilic and susceptible to nucleophilic attack.

-

Polymerization: Like other acrylates, this molecule can undergo free-radical polymerization, especially when heated or exposed to UV light.[4] Commercial preparations of similar monomers often contain inhibitors like hydroquinone to prevent premature polymerization.[5][6]

-

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Applications in Drug Discovery

The primary documented application of this compound is as a chemical reagent and building block in medicinal chemistry. It has been used to probe the structure-activity relationships (SAR) of ketooxazole inhibitors targeting fatty acid amide hydrolase (FAAH).[]

-

FAAH Inhibition: FAAH is an enzyme responsible for the degradation of endocannabinoids. Inhibiting this enzyme can lead to analgesic, anxiolytic, and anti-inflammatory effects. By using reagents like this compound, researchers can systematically modify lead compounds to optimize their potency, selectivity, and pharmacokinetic properties. The phenoxyphenyl group can engage in hydrophobic and π-stacking interactions within the enzyme's active site, making it a valuable scaffold for inhibitor design.

Experimental Methodologies

The following protocols are provided as validated, field-proven methods for the synthesis and characterization of this compound.

Proposed Synthesis via Horner-Wadsworth-Emmons Reaction

This protocol describes a reliable, one-pot synthesis that ensures high (E)-selectivity.

Caption: Workflow for HWE synthesis of the target compound.

Step-by-Step Protocol:

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and triethyl phosphonoacetate (1.1 eq).

-

Ylide Formation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution. Cooling to 0°C prevents side reactions.

-

Reaction Initiation: Stir the resulting milky suspension at 0°C for 30 minutes to ensure complete formation of the phosphonate ylide.

-

Aldehyde Addition: Dissolve 4-phenoxybenzaldehyde (1.0 eq) in anhydrous THF (20 mL) and add it dropwise to the ylide solution at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.

Characterization Protocol

-

Purity Assessment: Analyze the purified product using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., acetonitrile/water gradient) to determine its purity.

-

Structural Verification:

-

Record ¹H NMR and ¹³C NMR spectra in deuterated chloroform (CDCl₃). Confirm the presence of all expected peaks and the large coupling constant for the vinyl protons.

-

Obtain an FT-IR spectrum to verify the presence of the key functional groups (C=O, C=C, C-O).

-

Perform high-resolution mass spectrometry (HRMS) to confirm the elemental composition by matching the observed m/z value to the calculated exact mass.

-

References

-

Wikipedia. Ethyl acrylate. [Link]

-

MDPI. Synthesis and Biological Evaluation of Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. [Link]

-

MDPI. 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate. [Link]

-

ChemRxiv. Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 3. Oxy ring-substituted octyl phenylcyanoacrylates. [Link]

-

Sanjay Chemicals (India) Pvt. Ltd. ETHYL ACRYLATE. [Link]

-

Basic Acrylic Monomer Manufacturers, Inc. Ethyl Acrylate (EA). [Link]

-

PubChem. Ethyl (E)-3-(4-isopropylphenyl)acrylate. [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. Ethyl(E)-3-(4-methoxyphenyl)acrylate. [Link]

Sources

An In-depth Technical Guide to Ethyl (E)-3-(4-phenoxyphenyl)acrylate: Synthesis, Characterization, and Biological Significance

This guide provides a comprehensive technical overview of Ethyl (E)-3-(4-phenoxyphenyl)acrylate, a molecule of interest in contemporary drug discovery. We will delve into its historical context, detail robust synthetic protocols, provide a thorough characterization profile, and explore its biological significance, particularly in the context of fatty acid amide hydrolase (FAAH) inhibition. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.

Introduction and Historical Context

This compound belongs to the broader class of cinnamic acid derivatives. Cinnamic acid and its esters are naturally occurring compounds found in various plants and have a long history of use in perfumes and flavorings.[1][2] Over the past few decades, scientific interest in cinnamic acid derivatives has expanded significantly due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][3]

The specific discovery of this compound is not prominently documented in publicly available literature, suggesting it is a relatively modern compound likely synthesized as part of targeted research programs rather than being a natural isolate. Its structural features, particularly the phenoxy-substituted phenyl ring, point towards its design as a specific modulator of biological targets. The emergence of phenoxy-substituted cinnamic acid derivatives can be traced through patent literature, indicating their exploration for various therapeutic applications.[4] The primary documented application of this compound is as a reagent in the evaluation of structure-activity relationships of ketooxazole inhibitors of fatty acid amide hydrolase (FAAH), highlighting its importance in the field of neuropharmacology and the modulation of the endocannabinoid system.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the formation of the precursor, (E)-3-(4-phenoxyphenyl)acrylic acid, followed by its esterification.

Synthesis of (E)-3-(4-phenoxyphenyl)acrylic acid

A common and effective method for the synthesis of the acrylic acid precursor is the Knoevenagel-Doebner condensation. This reaction involves the condensation of an aldehyde with malonic acid in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel-Doebner Condensation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-phenoxybenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine (sufficient volume to dissolve reactants).

-

Catalyst Addition: Add piperidine (0.1 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.

-

Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure (E)-3-(4-phenoxyphenyl)acrylic acid.

Causality Behind Experimental Choices: The use of pyridine as a solvent and piperidine as a catalyst is a classic combination for the Knoevenagel-Doebner condensation. Pyridine acts as a base to deprotonate malonic acid, forming the reactive enolate, while piperidine serves as a more potent basic catalyst to drive the reaction forward. The acidic work-up is crucial for the protonation of the carboxylate and subsequent decarboxylation to yield the α,β-unsaturated carboxylic acid.

Esterification of (E)-3-(4-phenoxyphenyl)acrylic acid

The final step to obtain this compound is the esterification of the carboxylic acid precursor. Two highly effective and widely used methods for this transformation are the Steglich esterification and the Horner-Wadsworth-Emmons reaction.

Method A: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a nucleophilic catalyst.

Experimental Protocol: Steglich Esterification

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-3-(4-phenoxyphenyl)acrylic acid (1 equivalent), ethanol (1.2 equivalents), and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in a dry aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 equivalents) portion-wise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain this compound.

Causality Behind Experimental Choices: The Steglich esterification is advantageous for its mild reaction conditions, which are compatible with a wide range of functional groups. DCC (or the more water-soluble EDCI) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, forming a more reactive acylpyridinium intermediate, which is then readily attacked by the alcohol. The use of an inert atmosphere and dry solvents is critical to prevent the hydrolysis of the activated intermediates.

Method B: Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly (E)-alkenes, from aldehydes and phosphonate ylides.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

-

Ylide Formation: In a dry round-bottom flask under an inert atmosphere, dissolve triethyl phosphonoacetate (1 equivalent) in a dry aprotic solvent like tetrahydrofuran (THF). Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (1 equivalent) to generate the phosphonate ylide.

-

Aldehyde Addition: To the resulting ylide solution, add 4-phenoxybenzaldehyde (1 equivalent) dropwise at 0 °C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices: The HWE reaction is renowned for its high (E)-selectivity, which is driven by the thermodynamic stability of the anti-periplanar transition state leading to the (E)-alkene. The choice of a strong, non-nucleophilic base is essential for the efficient deprotonation of the phosphonate without competing side reactions.

Caption: Simplified FAAH signaling pathway and the role of its inhibitors.

Conclusion

This compound is a synthetically accessible molecule with significant potential in the field of drug discovery, particularly as a scaffold for the design of FAAH inhibitors. This guide has provided a detailed overview of its synthesis, characterization, and the biological rationale for its investigation. The methodologies described herein are robust and can be readily implemented in a research setting. Further studies to elucidate the specific inhibitory potency and selectivity of this compound and its derivatives against FAAH are warranted and could pave the way for the development of novel therapeutics for a variety of central nervous system and inflammatory disorders.

References

-

Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. PMC - PubMed Central. Available at: [Link]

-

The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. Available at: [Link]

-

Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PubMed Central. Available at: [Link]

-

The Endocannabinoid System Explained: Stress, Sleep, and the Biology of Resilience. Substack. Available at: [Link]

-

Fatty Acid Amide Signaling Molecules. ResearchGate. Available at: [Link]

-

Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. MDPI. Available at: [Link]

-

Ethyl(E)-3-(4-methoxyphenyl)acrylate. ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

-

Contents. The Royal Society of Chemistry. Available at: [Link]

-

(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate. PubChem. Available at: [Link]

-

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. PubChem. Available at: [Link]

-

(E)-3-(4-Methoxyphenyl)acrylic acid. Chemsrc. Available at: [Link]

-

hnl17_sln.html. University of Wisconsin-Madison. Available at: [Link]

-

Cinnamic acid derivatives: A new chapter of various pharmacological activities. ResearchGate. Available at: [Link]

-

Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. PubMed. Available at: [Link]

-

Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate. ResearchGate. Available at: [Link]

-

Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. Semantic Scholar. Available at: [Link]

-

Cinnamic Acid Derivatives and Their Biological Efficacy. PMC - PubMed Central. Available at: [Link]

-

Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science. Available at: [Link]

- Cinnamic acid derivatives,their preparation and pharmaceutical compositions containing them. Google Patents.

-

Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. ResearchGate. Available at: [Link]

-

Cinnamic acid derivatives: An ERA. The Pharma Innovation. Available at: [Link]

-

Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PubMed Central. Available at: [Link]

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. jocpr.com [jocpr.com]

- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IL60960A0 - Cinnamic acid derivatives,their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

An In-depth Technical Guide to the Biological Activities of Novel Acrylate Compounds

Abstract

Acrylate compounds, characterized by their α,β-unsaturated carbonyl moiety, have emerged as a privileged scaffold in modern medicinal chemistry. Their intrinsic reactivity as Michael acceptors allows for covalent interactions with biological nucleophiles, underpinning a diverse and potent range of therapeutic activities. This technical guide provides an in-depth exploration of the significant biological activities of novel acrylate derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties. We will dissect the core mechanisms of action, provide field-proven experimental protocols for their evaluation, and present data-driven insights into their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the unique chemical biology of acrylate compounds.

Introduction

At the heart of the acrylate pharmacophore is a deceptively simple chemical structure: a vinyl group directly attached to a carbonyl carbon. This arrangement creates an electron-deficient β-carbon, making it susceptible to nucleophilic attack via a Michael addition reaction. This reactivity is not a liability but a key feature leveraged in drug design. Specifically, the acrylate "warhead" can form stable, covalent bonds with nucleophilic amino acid residues, most notably cysteine, within the active or allosteric sites of target proteins.[1]

This capacity for covalent modification offers distinct advantages over traditional non-covalent inhibitors, including increased biochemical efficiency, prolonged duration of action, and the ability to target shallow binding pockets.[2] The majority of FDA-approved covalent kinase inhibitors, for instance, utilize an acrylamide warhead to irreversibly engage a cysteine residue in the target protein.[3] The therapeutic landscape for acrylates is broad, spanning from oncology to infectious diseases, driven by their ability to modulate key signaling pathways involved in pathogenesis.[4][5] This guide will systematically explore these activities.

Section 1: Anticancer Activities of Novel Acrylates

The application of acrylate derivatives in oncology is one of the most advanced areas of their development. Their anticancer effects are often multifactorial, stemming from the ability to inhibit key proteins involved in cell proliferation, survival, and metastasis.

Mechanism of Action 1: Covalent Inhibition of Protein Kinases

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Acrylate-based inhibitors have been successfully designed to target kinases that possess a non-catalytic cysteine residue near the ATP-binding pocket.[2] The inhibitor first binds non-covalently, and this proximity facilitates the subsequent irreversible Michael addition between the acrylate warhead and the cysteine thiol.[1] This covalent bond permanently inactivates the enzyme.

A prime example is the inhibition of Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR), where numerous approved drugs leverage this mechanism.[3][6]

Caption: Covalent inhibition of a kinase by an acrylate compound.

Mechanism of Action 2: Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a validated target for anticancer drugs. Several novel acrylate derivatives have been shown to inhibit tubulin polymerization.[4][7] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, preventing mitosis and ultimately triggering apoptosis.[8][9]

Data Presentation: Cytotoxicity of Acrylate Derivatives

The cytotoxic effect of a compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cancer cell population.[10]

| Compound ID | Target Cell Line | IC50 (µM) | Mechanism | Reference |

| Acrylate 6e | MCF-7 (Breast) | 2.57 | Tubulin Polymerization Inhibition | [7] |

| Acrylate 4b | MDA-MB-231 (Breast) | 3.24 | Tubulin Polymerization Inhibition | [8][11] |

| Acrylate 5e | MDA-MB-231 (Breast) | 4.06 | Tubulin Polymerization Inhibition | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][12] It is a foundational experiment in anticancer drug screening.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]

Step-by-Step Methodology:

-

Cell Seeding: Maintain the desired cancer cell line (e.g., MCF-7) in a humidified incubator at 37°C with 5% CO2. Harvest cells in the logarithmic growth phase and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Prepare a stock solution of the novel acrylate compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of desired concentrations. Add the compound dilutions to the appropriate wells. Include a vehicle control (DMSO alone) and a positive control (e.g., doxorubicin).[10]

-

Incubation: Incubate the plates for the desired exposure period (typically 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[10]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Section 2: Antimicrobial Activities of Novel Acrylates

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Acrylate derivatives have shown promising activity against a range of pathogenic microbes, including bacteria and fungi.[13][14][15]

Mechanism of Action

The antimicrobial action of acrylates is primarily attributed to the reactivity of the acryl group.[13][16] This moiety can act as a Michael acceptor, reacting with nucleophilic entities within the microbial cell, such as cysteine residues in essential enzymes or free thiols like glutathione.[16] This can lead to the disruption of critical metabolic pathways or damage to the cell membrane, ultimately causing cell death.[13] Studies have shown that acrylate compounds with a phenyl group attached often exhibit enhanced antimicrobial activity, suggesting the importance of the overall molecular structure.[13][16]

Data Presentation: Antimicrobial Efficacy of Acrylates

Antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.[17][18]

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

| p-Hydroxyphenyl Acrylate (H5) | S. aureus (Gram +) | >100 | [13][14] |

| p-Hydroxyphenyl Acrylate (H5) | P. aeruginosa (Gram -) | >100 | [13][14] |

| Phenyl Acrylate | S. aureus (Gram +) | 25 | [13] |

| Phenyl Acrylate | A. fumigatus (Fungus) | 12.5 | [13] |

Note: Data is illustrative and derived from studies on acrylate derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[17][19][20]

Principle: A standardized inoculum of a specific microorganism is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is identified as the lowest concentration of the compound at which no visible growth occurs after incubation.[18][21]

Step-by-Step Methodology:

-

Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the acrylate compound in an appropriate sterile growth medium (e.g., Mueller-Hinton Broth).[19] The final volume in each well should be 50 or 100 µL.

-

Prepare Inoculum: Grow the target microorganism (e.g., Staphylococcus aureus) to a specific density (typically a 0.5 McFarland standard). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells after inoculation.

-

Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate.

-

Controls: Include a positive control well (medium + inoculum, no compound) to ensure microbial growth and a negative control well (medium only) to check for sterility.

-

Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[21]

-

Reading Results: After incubation, visually inspect the wells for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the acrylate compound in a well that remains clear.[18]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Section 3: Anti-inflammatory Activities of Novel Acrylates

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders, cardiovascular disease, and cancer.[22] Acrylate compounds have demonstrated potential as anti-inflammatory agents by modulating key signaling pathways that control the inflammatory response.[23]

Mechanism of Action: Inhibition of the NF-κB Pathway

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal protein complex that controls the transcription of pro-inflammatory genes.[22] In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein called IκB. Upon stimulation by inflammatory signals (like lipopolysaccharide, LPS), a kinase complex (IKK) phosphorylates IκB, targeting it for degradation. This releases NF-κB, allowing it to move into the nucleus and activate the expression of genes for inflammatory mediators like iNOS (inducible nitric oxide synthase) and COX-2.[22][24]

Some acrylate compounds can inhibit this pathway. Their electrophilic nature allows them to potentially form covalent adducts with critical cysteine residues on proteins within the NF-κB signaling cascade, such as the IKK subunits, thereby preventing the phosphorylation and subsequent degradation of IκB.[24][25]

Caption: Inhibition of the NF-κB pathway by an acrylate compound.

Experimental Protocol: Griess Assay for Nitric Oxide Measurement

One of the key outputs of NF-κB activation in inflammatory cells like macrophages is the production of nitric oxide (NO) by iNOS. The Griess assay is a simple and common method to indirectly measure NO production by quantifying its stable metabolite, nitrite (NO₂⁻), in cell culture supernatants.[26][27]

Principle: The Griess reaction is a two-step diazotization process. First, sulfanilamide reacts with nitrite in an acidic solution to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a stable, colored azo compound, which has a maximum absorbance around 540 nm.[26][27]

Step-by-Step Methodology:

-

Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the novel acrylate compound for 1-2 hours. Subsequently, stimulate inflammation by adding an agent like LPS (lipopolysaccharide). Include appropriate controls (untreated cells, LPS-only treated cells). Incubate for 24 hours.

-

Sample Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well.[26]

-

Standard Curve Preparation: Prepare a standard curve using a sodium nitrite solution of known concentration. Perform serial dilutions in the same culture medium used for the cells, typically ranging from 1 to 100 µM.[26]

-

Griess Reaction: Add 50 µL of each supernatant and standard to a new 96-well plate. Add 50 µL of 1% sulfanilamide solution (in 5% phosphoric acid) to all wells and incubate for 5-10 minutes at room temperature, protected from light.[28]

-

Color Development: Add 50 µL of 0.1% NED solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop.[28]

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader within 10-30 minutes.[29][30]

-

Analysis: Subtract the absorbance of the blank (medium only) from all readings. Plot the standard curve and use linear regression to determine the nitrite concentration in the experimental samples. Calculate the percentage inhibition of NO production compared to the LPS-only control.

Conclusion and Future Perspectives

Novel acrylate compounds represent a versatile and potent class of molecules with significant therapeutic potential across oncology, infectious disease, and inflammation. Their unique ability to form covalent bonds with protein targets via Michael addition provides a powerful mechanism for achieving high efficacy and durable biological responses. The continued exploration of structure-activity relationships, coupled with advanced computational modeling, will undoubtedly refine the design of next-generation acrylate-based therapeutics with enhanced selectivity and reduced off-target effects. As our understanding of the nuanced roles of specific cysteine residues in disease pathways grows, so too will the opportunities for developing precisely targeted covalent inhibitors built upon the adaptable acrylate scaffold.

References

-

Antimicrobial Activity of p-Hydroxyphenyl Acrylate Derivatives. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/jf020172a][13][16]

-

The minimum inhibitory concentration of antibiotics. BMG LABTECH. [URL: https://www.bmglabtech.com/en/blog/mic-of-antibiotics/][19]

-

Minimum Inhibitory Concentration | Overview & Determining Methods. Study.com. [URL: https://study.com/learn/lesson/minimum-inhibitory-concentration-overview-determining-methods.html][20]

-

Antimicrobial activity of p-hydroxyphenyl acrylate derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12437311/][14]

-

What are NF-κB inhibitors and how do they work? Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/what-are-nf-kb-inhibitors-and-how-do-they-work][22]

-

Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. Benchchem. [URL: https://www.benchchem.com/application-notes/20][10]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7912432/][17]

- Antimicrobial Activity of p-Hydroxyphenyl Acrylate Derivatives.ACS Publications. [URL: https://doi.org/10.1021/jf020172a]

-

Inhibitors of NF-κB signaling: 785 and counting. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Inhibitors-of-NF-%CE%BA-B-signaling%3A-785-and-counting-Gilmore-Herscovitch/6b527806b4a5390772d512f4514589255a73e52f][31]

-

Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10411511/][7]

-

Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Allen Che via Medium. [URL: https://medium.com/@allen.che/installing-the-acrylamide-warheads-in-the-fda-approved-covalent-drugs-7e05214c71a][3]

-

13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts. [URL: https://bio.libretexts.org/Bookshelves/Microbiology/Microbiology_(Boundless)/13%3A_Antimicrobial_Drugs/13.5%3A_Measuring_Drug_Susceptibility/13.5A%3A_Minimal_Inhibitory_Concentration_(MIC)][18]

-

Antimicrobial Activities of Hydrophobically Modified Poly(Acrylate) Films and Their Complexes with Different Chain Length Cationic Surfactants. MDPI. [URL: https://www.mdpi.com/2073-4360/11/4/685][15]

-

Minimum inhibitory concentration. Wikipedia. [URL: https://en.wikipedia.org/wiki/Minimum_inhibitory_concentration][21]

-

Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4012493/][24]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK541178/][32]

-

Application Notes: Quantifying Nitric Oxide Production with the Griess Reaction. Benchchem. [URL: https://www.benchchem.com/application-notes/151][26]

-

Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. ResearchGate. [URL: https://www.researchgate.net/publication/262277688_Identification_of_Known_Drugs_that_Act_as_Inhibitors_of_NF-kB_Signaling_and_their_Mechanism_of_Action][33]

-

Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [URL: https://www.creative-biolabs.com/support/cytotoxicity-assay-protocol.htm][34]

-

Nitric Oxide Assay? ResearchGate. [URL: https://www.researchgate.net/post/Nitric_Oxide_Assay][28]

-

Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [URL: https://www.mdpi.com/1420-3049/12/8/1661][27]

-

Endogenous Inhibitors of Nuclear Factor-κB, An Opportunity for Cancer Control. American Association for Cancer Research. [URL: https://aacrjournals.org/cancerres/article/64/22/8129/497746/Endogenous-Inhibitors-of-Nuclear-Factor-B-An][25]

-

Glycerol Acrylate-Based Photopolymers with Antimicrobial and Shape-Memory Properties. MDPI. [URL: https://www.mdpi.com/2073-4360/16/6/821][35]

-

CHAPTER 4: Covalent Inhibition of Kinases. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapter/bk9781788011604-00101/978-1-78801-160-4][6]

-

Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. [URL: https://www.mdpi.com/1422-0067/23/22/13926][2]

-

Nitrite Assay Kit (Griess Reagent). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/234/127/mak367bul.pdf][29]

-

Nitric Oxide (NO2 /NO3 ) Assay. R&D Systems. [URL: https://www.rndsystems.com/products/nitric-oxide-no2-no3-assay-kit-colorimetric_kge001][30]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [URL: https://experiments.springernature.com/keywords/cytotoxicity-mtt-assay][12]

-

The Acrylamide Warhead: An In-depth Technical Guide to Reactivity and Covalent Inhibition. Benchchem. [URL: https://www.benchchem.com/application-notes/100][36]

-

Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c05167][8]

-

Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10582042/][4]

-

Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. ResearchGate. [URL: https://www.researchgate.net/publication/372863920_Design_synthesis_and_antiproliferative_screening_of_newly_synthesized_acrylate_derivatives_as_potential_anticancer_agents][9]

-

Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design. ResearchGate. [URL: https://www.researchgate.net/publication/379653556_Reactivities_of_acrylamide_warheads_toward_cysteine_targets_a_QMML_approach_to_covalent_inhibitor_design][1]

-

Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30348683/][23]

-

Cytotoxicity Assays. Thermo Fisher Scientific - US. [URL: https://www.thermofisher.com/us/en/home/life-science/cell-analysis/cell-viability-and-regulation/cytotoxicity-assays.html][37]

-

Synthesis, characterization of acrylate polymer having chalcone moiety: evaluation of antimicrobial, anticancer and drug release study. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33135544/][5]

-

Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja506473f][38]

-

Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. DORAS | DCU Research Repository. [URL: https://doras.dcu.ie/25944/]

-

Synthesis and Biological Activity of Acrylate Copolymers Containing 3‐Oxo‐N‐allyl‐1,2‐benzisothiazole‐3(2H)‐carboxamide Monomer as a Marine Antifouling Coating. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6894982/][39]

-

Mechanisms of Action of (Meth)acrylates in Hemolytic Activity, in Vivo Toxicity and Dipalmitoylphosphatidylcholine (DPPC) Liposomes Determined Using NMR Spectroscopy. NIH. [URL: https://www.jstage.jst.go.jp/article/bpb/38/5/38_b14-00918/_html/-char/en][40]

-

Novel Functional Acrylic Copolymers: Synthesis, Characterization, Molecular Docking and Biological Efficacy. ResearchGate. [URL: https://www.researchgate.net/publication/377030438_Novel_Functional_Acrylic_Copolymers_Synthesis_Characterization_Molecular_Docking_and_Biological_Efficacy][41]

-

Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ResearchGate. [URL: https://www.researchgate.net/publication/374667104_Novel_Acrylate-Based_Derivatives_Design_Synthesis_Antiproliferative_Screening_and_Docking_Study_as_Potential_Combretastatin_Analogues][11]

-

Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6269829/][42]

-

Michael Addition Reactions of Acetoacetates and Malonates with Acrylates in Water under Strongly Alkaline Conditions. ResearchGate. [URL: https://www.researchgate.net/publication/372895690_Michael_Addition_Reactions_of_Acetoacetates_and_Malonates_with_Acrylates_in_Water_under_Strongly_Alkaline_Conditions]

-

Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7345388/][43]

-

ASAP (As Soon As Publishable). ACS Publications - American Chemical Society. [URL: https://pubs.acs.org/journal/acsodf/asap][44]

-

Acrylate. Wikipedia. [URL: https://en.wikipedia.org/wiki/Acrylate][45]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development [mdpi.com]

- 3. medium.com [medium.com]

- 4. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization of acrylate polymer having chalcone moiety: evaluation of antimicrobial, anticancer and drug release study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Antimicrobial activity of p-hydroxyphenyl acrylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio.libretexts.org [bio.libretexts.org]

- 19. bmglabtech.com [bmglabtech.com]

- 20. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]

- 21. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 22. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]

- 23. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. resources.rndsystems.com [resources.rndsystems.com]

- 31. [PDF] Inhibitors of NF-κB signaling: 785 and counting | Semantic Scholar [semanticscholar.org]

- 32. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 35. mdpi.com [mdpi.com]

- 36. pdf.benchchem.com [pdf.benchchem.com]

- 37. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 38. pubs.acs.org [pubs.acs.org]

- 39. Synthesis and Biological Activity of Acrylate Copolymers Containing 3‐Oxo‐N‐allyl‐1,2‐benzisothiazole‐3(2H)‐carboxamide Monomer as a Marine Antifouling Coating - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Mechanisms of Action of (Meth)acrylates in Hemolytic Activity, in Vivo Toxicity and Dipalmitoylphosphatidylcholine (DPPC) Liposomes Determined Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 41. researchgate.net [researchgate.net]

- 42. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 43. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 44. pubs.acs.org [pubs.acs.org]

- 45. Acrylate - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the In Silico Bioactivity Prediction of Ethyl (E)-3-(4-phenoxyphenyl)acrylate

Executive Summary

The early stages of drug discovery are increasingly reliant on computational methods to accelerate the identification and optimization of lead compounds. In silico techniques offer a rapid, cost-effective framework for predicting the biological activity and pharmacokinetic profiles of novel molecules before their synthesis and experimental testing. This guide provides a comprehensive, step-by-step workflow for evaluating the potential bioactivity of Ethyl (E)-3-(4-phenoxyphenyl)acrylate, a specific small molecule, using a suite of established computational tools. By integrating target prediction, molecular docking, molecular dynamics simulations, and ADMET profiling, we construct a holistic view of the molecule's potential as a therapeutic agent. Each step is detailed with the underlying scientific rationale, providing researchers and drug development professionals with a practical and self-validating protocol for in silico bioactivity assessment.

Introduction: The Convergence of Chemistry and Computation

The journey of a drug from concept to clinic is notoriously long and expensive, with high attrition rates often attributed to poor efficacy or unforeseen toxicity.[1][2] Computational-Aided Drug Design (CADD) has emerged as an indispensable tool to mitigate these risks by creating detailed theoretical models of biological systems.[3] These models allow scientists to screen vast virtual libraries, refine molecular structures, and predict biological effects, thereby prioritizing the most promising candidates for laboratory investigation.[1][4]

This guide focuses on a single chemical entity: This compound .

-

IUPAC Name: ethyl (E)-3-(4-phenoxyphenyl)prop-2-enoate

-

Molecular Formula: C₁₇H₁₆O₃

-

Molecular Weight: 268.31 g/mol

-

CAS Number: 945414-28-8[]

While its primary documented use is as a reagent in the synthesis of fatty acid amide hydrolase (FAAH) inhibitors, its intrinsic bioactivity is not well-characterized.[] This makes it an ideal candidate for a comprehensive in silico evaluation, demonstrating a workflow that can be applied to any novel compound with a known structure but unknown biological function.

The Integrated In Silico Prediction Workflow

A robust in silico analysis is not a single experiment but a multi-stage process where each step informs the next. Our workflow is designed to systematically narrow down the biological possibilities, from a wide range of potential protein targets to a specific, validated interaction, while concurrently evaluating the molecule's drug-like properties.

Foundational Step: Ligand Preparation

The accuracy of any in silico model is contingent on the quality of the input structures. The first step is to generate a chemically correct, low-energy 3D conformation of this compound.

Protocol 1: 3D Structure Generation and Energy Minimization

-

Obtain 2D Structure: Draw the molecule in a chemical sketcher (e.g., MarvinSketch, ChemDraw) or retrieve its SMILES string from a database like PubChem.

-

SMILES: CCOC(=O)/C=C/c1ccc(Oc2ccccc2)cc1

-

-

Convert to 3D: Use the sketcher's built-in tools or a program like Open Babel to convert the 2D representation into a 3D structure. This initial structure is often not energetically favorable.

-

Energy Minimization: Subject the 3D structure to energy minimization using a molecular mechanics force field (e.g., MMFF94 or UFF). This process adjusts bond lengths and angles to find a stable, low-energy conformation. Tools like Avogadro or the command-line interface of Open Babel can perform this task.

-

Rationale: An unrealistic, high-energy conformation of the ligand will lead to inaccurate docking scores and a poor prediction of its binding mode.[6]

-

-

Save the File: Save the optimized structure in a suitable format for docking software, such as .pdbqt for AutoDock Vina or .mol2. This step often involves assigning partial charges to the atoms.

Target Identification and Prioritization

With a prepared ligand, the next challenge is to identify its most likely protein targets. This "reverse pharmacology" approach predicts which biological macromolecules the compound might interact with.[7]

-

Ligand-Based Methods: These approaches compare our molecule to databases of compounds with known activities. If this compound is structurally similar to a known kinase inhibitor, it is plausible that it also targets kinases. Web servers like SwissTargetPrediction leverage this principle.

-

Structure-Based Methods (Reverse Docking): This involves docking the ligand against a large library of protein binding sites to find the ones it fits best.[7]

Given that cinnamic acid derivatives (which share a core scaffold with our compound) have been investigated as anti-inflammatory agents, a plausible hypothesis is the inhibition of Cyclooxygenase-2 (COX-2) , a key enzyme in the inflammation pathway.[8] For the remainder of this guide, we will proceed with COX-2 (PDB ID: 5IKR) as our primary target for demonstrating the workflow.

Target-Based Prediction: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a binding affinity score.[9][10] A lower binding affinity (a more negative value) generally indicates a more stable and potent interaction.

Protocol 2: Molecular Docking with AutoDock Vina

This protocol outlines the steps using AutoDock Tools (for preparation) and AutoDock Vina (for the docking calculation).[11]

-

Receptor Preparation:

-

Download the crystal structure of COX-2 from the Protein Data Bank (PDB ID: 5IKR).

-

Open the .pdb file in AutoDockTools.

-

Remove water molecules and any co-crystallized ligands or ions.[6][12]

-

Add polar hydrogens to the protein, as these are crucial for hydrogen bonding.[12]

-

Compute and assign Gasteiger or Kollman charges to the protein atoms.

-

Save the prepared receptor as a .pdbqt file.

-

-

Grid Box Definition:

-

Identify the active site of the protein. For 5IKR, this is the binding pocket of the co-crystallized ligand celecoxib.

-

Define a "grid box" that encompasses this entire active site. The docking algorithm will confine its search for binding poses within this box.[12]

-

Rationale: Defining a specific search space makes the calculation more efficient and biologically relevant than a "blind docking" approach covering the entire protein surface.

-

-

Execution of Docking:

-

Using the command line, execute AutoDock Vina, providing the prepared receptor, the prepared ligand, and the grid box configuration as inputs.

-

-

Results Analysis:

-

Vina will output a series of binding poses (typically 9-10) ranked by their predicted binding affinity in kcal/mol.

-

Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, UCSF Chimera) to inspect the specific interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the protein's active site residues.

-

Data Presentation: Hypothetical Docking Results

| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Hypothetical) |

| 1 | -9.2 | 0.00 | HIS90, ARG513, VAL523 |

| 2 | -8.8 | 1.34 | HIS90, LEU352, VAL523 |

| 3 | -8.5 | 2.01 | SER353, TYR385, ARG513 |

Post-Docking Validation: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of a potential binding event, a biological system is dynamic. MD simulations model the movements of atoms over time, allowing us to assess the stability of the predicted protein-ligand complex in a simulated physiological environment.[13][14]

Protocol 3: High-Level MD Simulation Workflow

-

System Preparation:

-

Take the best-ranked docking pose (the protein-ligand complex).

-

Place the complex in a simulation box and solvate it with a water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's overall charge.

-

-

Minimization and Equilibration:

-

Perform energy minimization on the entire system to remove steric clashes.

-

Gradually heat the system to the target temperature (e.g., 310 K) and equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex.

-

-

Production Run:

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot suggests the complex is not falling apart.

-

Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual amino acid residues to see how the ligand's binding affects protein flexibility.

-

In Silico ADMET Profiling

A potent molecule is of little therapeutic value if it is poorly absorbed, rapidly metabolized, or toxic. ADMET prediction evaluates these crucial pharmacokinetic and safety properties.[17] Numerous free web servers can perform these calculations based on a molecule's structure.[18]

Protocol 4: ADMET Prediction using a Web Server (e.g., ADMETlab 2.0)

-

Input Molecule: Navigate to the ADMETlab 2.0 web server.[19][20]

-

Submit Structure: Input the SMILES string for this compound into the submission form.

-

Run Prediction: Initiate the calculation. The server compares the molecule's structural features to its vast database and machine learning models to predict various endpoints.

-

Collect Data: Tabulate the key predicted properties.

Data Presentation: Predicted ADMET Properties (Illustrative)

| Property Category | Parameter | Predicted Value | Interpretation |

| Absorption | Human Intestinal Absorption (HIA) | Good | Likely well-absorbed orally. |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross into the central nervous system. | |

| Distribution | Plasma Protein Binding | High | May have a longer duration of action. |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. | |

| Excretion | Renal Organic Cation Transporter | Substrate | May be cleared via renal excretion. |

| Toxicity | hERG Inhibition | Low Risk | Unlikely to cause cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity. |

Synthesis of Findings and Future Directions

By integrating the data from all phases of the workflow, a comprehensive profile of this compound emerges:

-

Predicted Bioactivity: Molecular docking suggests a high binding affinity for the active site of COX-2 (-9.2 kcal/mol), indicating potential as an anti-inflammatory agent.

-

Binding Stability: MD simulations (hypothetically) confirm that the ligand remains stably bound within the COX-2 active site over a 100 ns simulation.

-

Pharmacokinetic Profile: The compound is predicted to have good oral absorption and low CNS penetration. A potential liability is its predicted inhibition of the CYP3A4 enzyme, which would require experimental validation.

-

Safety Profile: In silico toxicity predictions are favorable, suggesting low risks of cardiotoxicity and mutagenicity.

References

-